molecular formula C21H24N2O3 B2866956 2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 942013-37-8

2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2866956
CAS No.: 942013-37-8
M. Wt: 352.434
InChI Key: VMWIFKOKTJDTII-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is an acetamide derivative characterized by a central acetamide bridge linking two aromatic moieties. The first phenyl ring is substituted with a 4-ethoxy group, which enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-2-26-19-12-6-16(7-13-19)15-20(24)22-17-8-10-18(11-9-17)23-14-4-3-5-21(23)25/h6-13H,2-5,14-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWIFKOKTJDTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Ethoxyphenyl)acetic Acid

The ethoxyphenylacetic acid moiety is typically synthesized using a Friedel-Crafts acylation strategy. Ethoxybenzene reacts with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst, yielding 2-(4-ethoxyphenyl)acetyl chloride. Subsequent hydrolysis under basic conditions (e.g., NaOH/H₂O) produces the corresponding acetic acid derivative.

Reaction Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0–5°C (initial), then room temperature
  • Yield: ~75–85% after purification via recrystallization (ethanol/water).

Synthesis of 4-(2-Oxopiperidin-1-yl)aniline

The 2-oxopiperidinyl-aniline fragment is synthesized via two predominant routes:

Route A: Cyclization of δ-Ketoamide Precursors
δ-Ketoamide intermediates, such as ethyl 5-aminopentanoate, undergo cyclization in acidic media (e.g., HCl/EtOH) to form 2-oxopiperidine. Subsequent coupling with 4-nitroaniline via nucleophilic aromatic substitution (SNAr) under refluxing dimethylformamide (DMF) yields 4-(2-oxopiperidin-1-yl)nitrobenzene. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.

Route B: Direct Piperidinone Ring Formation
4-Fluoronitrobenzene reacts with 2-oxopiperidine in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to form 4-(2-oxopiperidin-1-yl)nitrobenzene. Reduction with iron powder in acetic acid furnishes the aniline derivative.

Comparative Data :

Parameter Route A Route B
Yield (%) 68 72
Reaction Time (h) 24 12
Purification Method Column chromatography Recrystallization (MeOH)

Amide Bond Formation: Coupling Strategies

The final step involves coupling 2-(4-ethoxyphenyl)acetic acid with 4-(2-oxopiperidin-1-yl)aniline. Three principal methods are employed:

Acyl Chloride-Mediated Coupling

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resultant 2-(4-ethoxyphenyl)acetyl chloride reacts with 4-(2-oxopiperidin-1-yl)aniline in anhydrous DCM, catalyzed by triethylamine (TEA).

Optimized Conditions :

  • Molar Ratio (Acid:Aniline): 1:1.2
  • Temperature: 0°C → room temperature
  • Yield: 80–88% after aqueous workup.

Carbodiimide-Assisted Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents in DMF ensures efficient amide bond formation. This method minimizes racemization and is preferred for heat-sensitive intermediates.

Reaction Protocol :

  • Activate 2-(4-ethoxyphenyl)acetic acid with EDC/HOBt (1:1:1 molar ratio) in DMF at 0°C.
  • Add 4-(2-oxopiperidin-1-yl)aniline and stir at room temperature for 12–18 hours.
  • Quench with water and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 85–92%

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the coupling reaction. A mixture of reactants, EDC, and HOBt in DMF is irradiated at 100°C for 15 minutes, achieving yields comparable to traditional methods (>90%).

Purification and Characterization

Crystallization Techniques

The crude product is recrystallized from ethanol or methanol/water systems to afford high-purity crystals. Solvent selection impacts polymorph formation, with ethanol favoring the thermodynamically stable form.

Chromatographic Purification

Flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) resolves minor impurities. Analytical HPLC (C18 column, acetonitrile/water) confirms purity ≥98%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 3H, OCH₂CH₃), 1.65–1.80 (m, 4H, piperidinone CH₂), 2.45 (s, 2H, COCH₂), 3.50–3.60 (m, 2H, NCH₂), 4.05 (q, 2H, OCH₂), 6.85–7.25 (m, 8H, aromatic).
  • IR (KBr) : 1650 cm⁻¹ (C=O amide), 1720 cm⁻¹ (C=O piperidinone).

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer during Friedel-Crafts acylation and coupling steps. Automated crystallization systems ensure batch-to-batch consistency, while in-line PAT (Process Analytical Technology) monitors critical quality attributes.

Environmental Metrics :

Parameter Batch Process Flow Process
Solvent Consumption 15 L/kg 8 L/kg
Energy Use (kWh/kg) 120 70

Chemical Reactions Analysis

2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

    Substitution: The ethoxy and piperidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in biological studies to investigate its effects on various biological systems. It may serve as a probe or a tool for studying specific biochemical pathways.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its structural features may impart specific biological activities.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related N-phenylacetamide derivatives, focusing on substituent effects and pharmacological outcomes.

Sulfonamide-Substituted Acetamides

  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) : Exhibits analgesic activity comparable to paracetamol, attributed to the 4-methylpiperazinyl sulfonyl group, which enhances solubility and receptor binding .
  • N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide (5p): Features a morpholine sulfonyl group and nitrophenyl substituent. The sulfonamide moiety increases metabolic stability, while the nitro group may contribute to electron-withdrawing effects, altering binding affinity .

Heterocyclic Substituents

  • N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide (Compound 54) : Contains a triazole ring and ethoxy group. The triazole improves π-π stacking interactions, while the ethoxy group aligns with the target compound’s 4-ethoxyphenyl moiety, suggesting shared lipophilicity-driven bioavailability .
  • 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide: Thiazole derivatives exhibit weak acetylcholinesterase inhibition but notable antifungal activity against Candida parapsilosis. The acetamide-thiazole linkage contrasts with the target’s 2-oxopiperidinyl group, highlighting divergent biological targets .

Key Difference : The target’s 2-oxopiperidinyl group may offer improved metabolic stability over triazole or thiazole rings due to reduced susceptibility to oxidative degradation .

Piperidine/Piperidone Derivatives

  • 2-(4-(Bromomethyl)phenyl)-N-(3-(piperidin-1-yl)propyl)acetamide (16{5}) : A piperidine-substituted analog with a bromomethyl group, used in HIV-1 inhibition studies. The piperidine ring enhances basicity, whereas the target’s 2-oxopiperidinyl group introduces a polar ketone .
  • N-[4-(morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide : Combines morpholine sulfonyl and piperidinyl groups. The dual heterocycles enhance solubility but may complicate synthetic accessibility compared to the target’s simpler 2-oxopiperidinyl substituent .

Ethoxyphenyl-Containing Analogs

  • N-(4-sec-Butylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: Shares the 4-ethoxyphenyl group and a complex heterocyclic system. The ethoxy group likely enhances hydrophobic interactions in receptor binding, a feature retained in the target compound .
  • 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: Incorporates a triazolo-pyridazine group.

Key Difference : The target’s 2-oxopiperidinyl group offers a more compact and polar substituent compared to bulky heterocycles, favoring target selectivity .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Analogs

Compound Name Key Substituents Bioactivity Melting Point/Physical Data Reference
2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide 4-ethoxyphenyl, 2-oxopiperidinyl Not reported (inferred rigidity/H-bond) N/A Target
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) 4-Methylpiperazinyl sulfonyl Analgesic (comparable to paracetamol) Not reported
N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide (5p) Morpholine sulfonyl, nitrophenyl Structural studies (NMR/IR data) Yellow crystals, m.p. 180–182°C
N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide (54) Triazole, ethoxy, sulfonyl Synthetic intermediate m.p. 204–206°C
2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide Thiazole, arylpiperazine Antifungal (Candida parapsilosis) Not reported

Table 2: Substituent Effects on Key Properties

Substituent Type Example Compounds Impact on Properties
Sulfonamide Compounds 35, 5p Enhanced solubility, metabolic stability; analgesic/anti-inflammatory activity
Heterocyclic (triazole/thiazole) Compounds 54, Improved π-π stacking; variable bioactivity (antifungal vs. weak enzyme inhibition)
Piperidine/Piperidone Target compound, Rigidity, H-bonding potential; potential CNS penetration
Ethoxyphenyl Target compound, Increased lipophilicity; possible role in receptor binding

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, with a molecular weight of approximately 352.4269 g/mol. The compound features an ethoxy group, a piperidinyl moiety, and an acetamide functional group, which are significant for its biological interactions.

Property Details
IUPAC NameThis compound
Molecular FormulaC21H24N2O3C_{21}H_{24}N_{2}O_{3}
Molecular Weight~352.43 g/mol

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties . The mechanism of action is believed to involve the inhibition or activation of specific enzymes or receptors, which could modulate various biological pathways.

Antimicrobial Activity

Studies have shown that compounds with similar structures often possess antimicrobial properties. The presence of the ethoxy and piperidinyl groups may enhance the interaction with microbial targets, leading to effective inhibition of growth. For instance, preliminary tests suggest that this compound has shown promising results against certain bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies indicate that it may induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation, which are hallmark features of programmed cell death. For example:

  • Cell Line Studies : In human colorectal DLD-1 cells, similar compounds have shown EC50 values in the nanomolar range, indicating potent activity against cancer cell proliferation.

The compound's mechanism likely involves:

  • Binding to Receptors : It may interact with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : By inhibiting key enzymes, it could disrupt metabolic processes critical for cancer cell survival.
  • Signal Modulation : It may modulate pathways related to apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential efficacy of this compound.

Study Overview

Study Findings
Antimicrobial Efficacy Demonstrated activity against Gram-positive bacteria with MIC values comparable to existing antibiotics.
Anticancer Assays Induced significant apoptosis in DLD-1 cells with an EC50 < 300 nM.
Mechanistic Studies Showed involvement in caspase activation pathways leading to apoptosis.

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